![molecular formula C21H23FN2S B12891901 N,N-Diethyl-2-{[1-(2-fluorophenyl)isoquinolin-3-yl]sulfanyl}ethan-1-amine CAS No. 89707-45-9](/img/structure/B12891901.png)
N,N-Diethyl-2-{[1-(2-fluorophenyl)isoquinolin-3-yl]sulfanyl}ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-2-((1-(2-fluorophenyl)isoquinolin-3-yl)thio)ethanamine is an organic compound with the molecular formula C21H23FN2S and a molecular weight of 354.48 g/mol . This compound belongs to the class of isoquinoline derivatives and is characterized by the presence of a fluorophenyl group and a thioether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-((1-(2-fluorophenyl)isoquinolin-3-yl)thio)ethanamine typically involves the following steps:
Formation of Isoquinoline Derivative: The initial step involves the synthesis of the isoquinoline core structure. This can be achieved through various methods, including the Pomeranz-Fritsch reaction or Bischler-Napieralski cyclization.
Introduction of Fluorophenyl Group: The fluorophenyl group is introduced via electrophilic aromatic substitution or through the use of fluorinated building blocks.
Thioether Formation: The thioether linkage is formed by reacting the isoquinoline derivative with an appropriate thiol reagent under basic conditions.
N,N-Diethylation: The final step involves the diethylation of the amine group using diethyl sulfate or a similar alkylating agent.
Industrial Production Methods
Industrial production of N,N-Diethyl-2-((1-(2-fluorophenyl)isoquinolin-3-yl)thio)ethanamine follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-2-((1-(2-fluorophenyl)isoquinolin-3-yl)thio)ethanamine undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the fluorophenyl group or to modify the isoquinoline core.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-fluorinated isoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives.
Scientific Research Applications
N,N-Diethyl-2-((1-(2-fluorophenyl)isoquinolin-3-yl)thio)ethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-((1-(2-fluorophenyl)isoquinolin-3-yl)thio)ethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the fluorophenyl group and thioether linkage contributes to its binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-2-((1-phenylisoquinolin-3-yl)thio)ethanamine: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
N,N-Diethyl-2-((1-(4-fluorophenyl)isoquinolin-3-yl)thio)ethanamine: The fluorine atom is positioned differently, potentially altering its properties.
N,N-Diethyl-2-((1-(2-chlorophenyl)isoquinolin-3-yl)thio)ethanamine: Contains a chlorine atom instead of fluorine, which can influence its reactivity and interactions.
Uniqueness
N,N-Diethyl-2-((1-(2-fluorophenyl)isoquinolin-3-yl)thio)ethanamine is unique due to the specific positioning of the fluorophenyl group and the thioether linkage. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
89707-45-9 |
|---|---|
Molecular Formula |
C21H23FN2S |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
N,N-diethyl-2-[1-(2-fluorophenyl)isoquinolin-3-yl]sulfanylethanamine |
InChI |
InChI=1S/C21H23FN2S/c1-3-24(4-2)13-14-25-20-15-16-9-5-6-10-17(16)21(23-20)18-11-7-8-12-19(18)22/h5-12,15H,3-4,13-14H2,1-2H3 |
InChI Key |
IXRPDSKJGRETDC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCSC1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


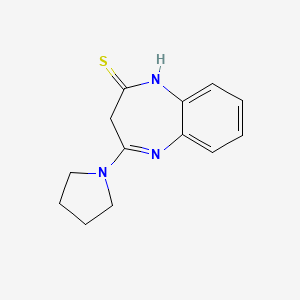
![5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-(4-nitrophenyl)-](/img/structure/B12891827.png)
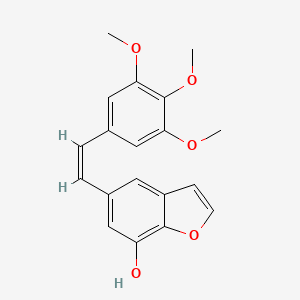
![4-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12891854.png)

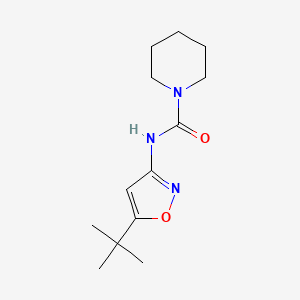
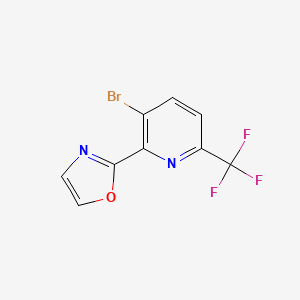
![2-(Bromomethyl)-7-cyanobenzo[d]oxazole](/img/structure/B12891875.png)
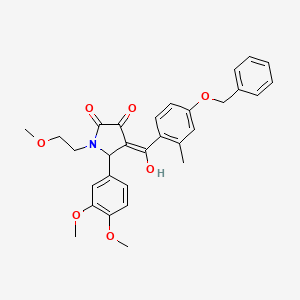
![(1E)-N'-[5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-yl]ethanimidamide](/img/structure/B12891885.png)
![(2'-Bromo-6-methoxy-[1,1'-biphenyl]-2-yl)dicyclohexylphosphine](/img/structure/B12891891.png)



